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tylosin tartrate -

tylosin tartrate

Catalog Number: EVT-7955402
CAS Number:
Molecular Formula: C49H81NO23
Molecular Weight: 1052.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification
  • Type: Macrolide antibiotic
  • Source: Derived from Streptomyces fradiae
  • CAS Number: 74610-55-2
  • Molecular Formula: C46H77NO17C4H6O6C_{46}H_{77}NO_{17}\cdot C_{4}H_{6}O_{6}
Synthesis Analysis

The synthesis of tylosin tartrate involves several methods, primarily focusing on its crystallization and formulation processes. One notable method includes dissolving tylosin tartrate powder in ethyl acetate, followed by the slow addition of butyl acetate at low temperatures (0-5 °C). This process allows for effective crystallization, which is then purified through centrifugation and vacuum drying until the moisture content is below 1% .

Key Steps in Synthesis

  1. Dissolution: Tylosin tartrate powder is dissolved in ethyl acetate at a ratio of 1:3 to 1:5.
  2. Crystallization: Butyl acetate is added dropwise while stirring at low temperatures.
  3. Purification: The resulting crystals are washed with cold butyl acetate and dried under vacuum.
Molecular Structure Analysis

The molecular structure of tylosin tartrate features a complex arrangement typical of macrolide antibiotics. It consists of a large lactone ring with multiple hydroxyl groups and sugar moieties attached, which contribute to its solubility and biological activity. The presence of the tartrate moiety enhances its water solubility compared to its parent compound, tylosin.

Structural Characteristics

  • Lactone Ring: A 16-membered ring structure that is characteristic of macrolides.
  • Sugar Moieties: Contribute to its solubility and interaction with biological targets.
  • Functional Groups: Hydroxyl groups facilitate hydrogen bonding with bacterial ribosomes.
Chemical Reactions Analysis

Tylosin tartrate participates in various chemical reactions that are essential for its formulation and application as an antibiotic. The primary reaction involves binding to the ribosomal subunit of bacteria, inhibiting protein synthesis.

Key Reactions

  • Protein Synthesis Inhibition: Tylosin binds to the 50S ribosomal subunit, preventing peptide bond formation during translation.
  • Solubility Reactions: The presence of the tartrate salt enhances solubility in aqueous environments compared to tylosin alone.
Mechanism of Action

Tylosin tartrate exerts its antibacterial effects primarily through inhibition of protein synthesis in susceptible bacteria. By binding to the 50S ribosomal subunit, it obstructs the peptidyl transferase activity, leading to a halt in protein production essential for bacterial growth and replication.

Mechanism Details

  • Target Site: 50S ribosomal subunit.
  • Inhibition Type: Bacteriostatic; it inhibits growth rather than killing bacteria outright.
  • Effect on Bacteria: Disruption of protein synthesis leads to bacterial cell death or stasis.
Physical and Chemical Properties Analysis

Tylosin tartrate exhibits several important physical and chemical properties that influence its use as an antibiotic:

Applications

Tylosin tartrate has several significant applications in veterinary medicine:

Veterinary Applications

  1. Antibacterial Treatment: Used for treating bacterial infections in livestock, including swine and poultry.
  2. Growth Promoter: Occasionally used as a feed additive to promote growth in animals.
  3. Formulations:
    • Injectable solutions (e.g., 20% injectable solution) for ruminants .
    • Soluble powder formulations for easy administration.

Research Applications

Tylosin tartrate is also utilized in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion profiles in various animal species .

Biosynthesis and Microbial Production of Tylosin Derivatives

Genetic and Enzymatic Regulation in Streptomyces fradiae

  • Hierarchical transcriptional control: The pathway-specific activator TylR directly upregulates biosynthetic genes (e.g., polyketide synthase genes tylGI-GV). Its expression is controlled by upstream regulators TylS (a SARP-family activator) and TylU, which form a "SARP-helper" complex essential for efficient tylR transcription. Disruption of tylU reduces tylosin yields by 80% due to impaired TylR accumulation [6].
  • Repression systems: TylQ represses tylR expression, while TylP (a gamma-butyrolactone receptor) represses tylS and other biosynthetic genes. tylP disruption accelerates sporulation and increases tylosin production 2.5-fold by derepressing the pathway [3] [10].
  • Combinatorial engineering: Overexpression of positive regulators (tylR, tylS) and cofactor suppliers (metKcs encoding S-adenosylmethionine synthetase) in Streptomyces xinghaiensis TL01 boosts tylosin titers. Co-overexpression of tlrC (efflux pump), metKcs, adoKcs-metFcs (SAM biosynthesis), and tylR in operon-organized constructs (e.g., strain TLPH23) achieves 11.35 g/L yields—a 23% increase over wild-type [2].

Table 1: Key Regulatory Genes in Tylosin Biosynthesis

GeneFunctionImpact on Tylosin Production
tylRPathway-specific activator↑ 11% when overexpressed
tylSSARP-family regulator of tylREssential for tylR expression
tylUHelper protein stabilizing TylS-TylR↓ 80% yield when disrupted
tylQRepressor of tylRDerepression ↑ production
tylPGamma-butyrolactone receptorOverexpression ↓ antibiotic synthesis
tlrCEfflux pump/resistance↑ 18% when overexpressed

Fermentation Optimization for Enhanced Tylosin A Yield

Industrial fermentation leverages microbial physiology and process engineering to maximize tylosin A (the primary bioactive component) productivity. Critical optimization strategies include:

  • Nutrient modulation: Carbon sources like glucose (20–40 g/L) sustain biomass growth, while slower-metabolizing substrates (e.g., soybean oil) prolong secondary metabolism. Complex nitrogen sources (e.g., yeast extract) provide amino acids critical for macrolide ring assembly [1] [5].
  • Dynamic control: Real-time monitoring of dissolved oxygen (>30% saturation) and pH (6.8–7.2) via automated feedback systems prevents acidification and supports aerobic metabolism. Supplementing precursors (methylmalonyl-CoA) enhances polyketide chain extension [1] [7].
  • Advanced bioreactor technologies:
  • AI-driven fermentation: Machine learning algorithms adjust aeration, agitation, and feeding rates by predicting microbial growth phases. Streptomyces fermentations using AI show 12–15% higher productivity through optimized oxygen transfer rates [1] [7].
  • Genetically modified strains: Engineered S. xinghaiensis TLPH23 with coordinated metKcs-tlrC-tylR overexpression achieves 11.35 g/L tylosin in 200-h fermentations [2].
  • Traceability integration: Blockchain technology tracks fermentation parameters across supply chains, ensuring batch-to-batch consistency and compliance with Good Manufacturing Practices (GMP) [1].

Table 2: Fermentation Parameters and Optimization Outcomes

ParameterBaseline ConditionOptimized StrategyYield Improvement
Carbon sourceGlucose (40 g/L)Soybean oil (20 g/L) + glucose↑ 18%
SAM cofactor supplyEndogenous synthesismetKcs overexpression↑ 12%
Efflux capacityNative tlrCtlrC overexpression↑ 18%
Regulatory controlWild-type tylQ/tylPtylP disruption↑ 150%
Process monitoringManual samplingAI real-time adjustment↑ 15%

Role of Secondary Metabolites in Tylosin Tartrate Biosynthetic Pathways

Tylosin tartrate biosynthesis involves interconnected primary and secondary metabolic fluxes:

  • Precursor supply: Methylmalonyl-CoA—derived from propionyl-CoA via methylmalonyl-CoA mutase—is incorporated into the 16-membered lactone ring. Glycolysis intermediates supply glucose-6-phosphate for deoxysugar biosynthesis (mycaminose, mycarose) [5] [8].
  • Cluster-specific modifications: The tylosin gene cluster (tyl) encodes:
  • Polyketide synthases (PKS): tylGI-GV assemble the aglycone core tylactone via 12 elongation cycles.
  • Glycosyltransferases: TylN attaches mycaminose to tylactone, while TylF and TylE methylate mycinose and mycaminose, respectively.
  • Oxidoreductases: Cytochrome P450 TylH hydroxylates C-20, and TylD catalyzes ketoreduction [8].
  • Metabolomic dynamics: Non-targeted metabolomics of S. fradiae sf106 identified 1,855 metabolites during fermentation. Tylosin abundance peaks in late-logarithmic phase (96 h), correlating with 22 secondary metabolite gene clusters, including a tylosin-like polyketide cluster (Cluster 9). KEGG analysis reveals co-accumulation of lipids and phytochemicals that may stabilize membrane integrity under antibiotic stress [5].
  • Cross-talk with primary metabolism: S-Adenosylmethionine (SAM) generated by metKcs supplies methyl groups for sugar modification. Overexpressing SAM synthetase increases intracellular SAM pools by 22%, directly enhancing O-methylation efficiency in tylosin maturation [2] [5].

Table 3: Key Secondary Metabolites in Tylosin Pathways

Metabolite CategoryRepresentative CompoundsBiosynthetic Role
PolyketidesTylactone (aglycone)Core macrolide scaffold
DeoxysugarsMycaminose, MycaroseGlycosylation for bioactivity
AlkaloidsS-Adenosylmethionine (SAM)Methyl group donor for modifications
LipidsMembrane phospholipidsMaintain membrane integrity under stress

Properties

Product Name

tylosin tartrate

IUPAC Name

2,3-dihydroxybutanedioic acid;(4S,5R,6R,7S,9R,11E,13Z,15R,16S)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2S,3S,4S,5S,6S)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-diene-7-carbaldehyde

Molecular Formula

C49H81NO23

Molecular Weight

1052.2 g/mol

InChI

InChI=1S/C45H75NO17.C4H6O6/c1-13-32-29(21-57-44-41(56-12)40(55-11)36(51)25(5)59-44)16-22(2)14-15-30(48)23(3)17-28(20-47)38(24(4)31(49)18-33(50)61-32)63-43-37(52)35(46(9)10)39(26(6)60-43)62-34-19-45(8,54)42(53)27(7)58-34;5-1(3(7)8)2(6)4(9)10/h14-16,20,23-29,31-32,34-44,49,51-54H,13,17-19,21H2,1-12H3;1-2,5-6H,(H,7,8)(H,9,10)/b15-14+,22-16-;/t23-,24-,25+,26-,27+,28-,29-,31+,32+,34+,35-,36+,37-,38-,39-,40+,41+,42+,43+,44+,45-;/m1./s1

InChI Key

OOUBJGFRKYSIEG-RDEFTMJXSA-N

SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)C=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC.C(C(C(=O)O)O)(C(=O)O)O

Canonical SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)C=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

CC[C@H]1[C@H](/C=C(\C=C\C(=O)[C@@H](C[C@@H]([C@@H]([C@@H]([C@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)C=O)C)/C)CO[C@@H]4[C@H]([C@H]([C@H]([C@@H](O4)C)O)OC)OC.C(C(C(=O)O)O)(C(=O)O)O

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